Xanthine oxidoreductase-IN-2

Xanthine Oxidoreductase Enzyme Inhibition Drug Discovery

Procure Xanthine oxidoreductase-IN-2 (IVa), a 1-phenylimidazole-4-carboxylic acid derivative, as your optimal tool compound for preclinical hyperuricemia and CKD research. Unlike febuxostat, IVa uniquely demonstrates renoprotective effects by lowering serum creatinine and urea nitrogen in chronic models, making it a superior probe for dissecting XOR-mediated pathways. Use as a benchmark standard or a starting point for medicinal chemistry campaigns to ensure assay fidelity and explore novel structural modifications. Request a quote for your research needs.

Molecular Formula C21H21N3O2
Molecular Weight 347.4 g/mol
Cat. No. B12417089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthine oxidoreductase-IN-2
Molecular FormulaC21H21N3O2
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)N3CNC(=C3)C(=O)O)C#N
InChIInChI=1S/C21H21N3O2/c1-21(2,3)16-6-4-14(5-7-16)18-9-8-17(10-15(18)11-22)24-12-19(20(25)26)23-13-24/h4-10,12,23H,13H2,1-3H3,(H,25,26)
InChIKeyWABQFFALYJHVOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xanthine oxidoreductase-IN-2 (XOR-IN-2): A High-Potency 1-Phenylimidazole-4-Carboxylic Acid XOR Inhibitor for Urate-Lowering and Nephroprotection Studies


Xanthine oxidoreductase-IN-2 (XOR-IN-2), also known as Compound IVa, is a synthetic, non-purine analog xanthine oxidoreductase (XOR) inhibitor belonging to the 1-phenylimidazole-4-carboxylic acid chemotype [1]. It exhibits potent in vitro inhibition of XOR with a half-maximal inhibitory concentration (IC50) in the low nanomolar range and demonstrates significant urate-lowering efficacy and renoprotective effects in vivo in mouse models of acute and chronic hyperuricemia [1].

The Limitation of Generic XOR Inhibitor Substitution: Why Potency and Chemotype Drive Differentiated Outcomes for Xanthine oxidoreductase-IN-2


Generic substitution among XOR inhibitors is scientifically unsound due to marked differences in chemotype, potency, and target-specific pharmacology. For instance, while clinical agents like allopurinol (a purine analog) and febuxostat (a non-purine inhibitor) both target XOR, they exhibit vast differences in potency (IC50 values spanning three orders of magnitude from micromolar to low nanomolar) and distinct off-target and functional profiles [1]. Crucially, even within the high-potency non-purine class, Xanthine oxidoreductase-IN-2 differentiates itself from the standard-of-care comparator febuxostat by demonstrating significant renoprotective effects (reducing serum creatinine and urea nitrogen) in a chronic hyperuricemia model, an effect not observed with febuxostat in the same study [1]. This evidence underscores that selecting a specific XOR inhibitor requires a nuanced evaluation of its unique pharmacological fingerprint, not just class-level activity.

Xanthine oxidoreductase-IN-2: A Quantitative Evidence Guide for Differentiated Target Engagement and Functional Pharmacology


In Vitro XOR Inhibitory Potency of Xanthine oxidoreductase-IN-2 (IVa) is Equivalent to the Clinical Agent Febuxostat

Xanthine oxidoreductase-IN-2 (Compound IVa) demonstrates in vitro XOR inhibitory potency that is statistically indistinguishable from the clinical standard-of-care agent febuxostat when assayed under identical conditions [1]. This direct comparison validates IVa as a high-potency tool compound for probing XOR biology.

Xanthine Oxidoreductase Enzyme Inhibition Drug Discovery

In Vivo Hypouricemic Efficacy of Xanthine oxidoreductase-IN-2 (IVa) is Comparable to Febuxostat in an Acute Mouse Model of Hyperuricemia

In a potassium oxonate/hypoxanthine-induced acute hyperuricemia mouse model, oral administration of Xanthine oxidoreductase-IN-2 (IVa) produced a significant reduction in serum uric acid levels (P < 0.05) that was similar in magnitude to the reduction achieved with an equivalent dose of the clinical comparator febuxostat [1].

Hyperuricemia In Vivo Pharmacology Urate-Lowering Therapy

Xanthine oxidoreductase-IN-2 (IVa) Demonstrates Significant Renoprotection, a Differentiated Functional Benefit Over Febuxostat in a Chronic Hyperuricemia Model

In a long-term hyperuricemia mouse model, treatment with Xanthine oxidoreductase-IN-2 (IVa) led to a significant improvement in kidney function, as evidenced by decreased serum creatinine and urea nitrogen levels compared to the untreated disease model (P < 0.05). Critically, this renoprotective effect was not observed with the comparator febuxostat in the same study [1].

Nephroprotection Chronic Kidney Disease Functional Selectivity

Chemotype Differentiation: Xanthine oxidoreductase-IN-2's 1-Phenylimidazole-4-Carboxylic Acid Scaffold Offers Potency Equivalent to More Lipophilic Analogs

The 1-phenylimidazole-4-carboxylic acid core of Xanthine oxidoreductase-IN-2 (IVa) represents a distinct chemotype with a specific structure-activity relationship (SAR). The study demonstrates that within this series, the para-substituted tert-butyl phenyl moiety (as in IVa) is optimal for potency, while other substituents (e.g., halogen) or pyrazole-based analogs like compound Ie (IC50 = 8.0 nM) offer comparable potency but potentially different physicochemical properties [1]. This contrasts with the biarylthiazole core of febuxostat and the fused triazole-pyridine structure of topiroxostat.

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

Xanthine oxidoreductase-IN-2: Prioritized Research and Preclinical Application Scenarios Based on Validated Differentiation


Investigating XOR-Mediated Mechanisms of Renal Injury and Nephroprotection

Xanthine oxidoreductase-IN-2 (IVa) is the optimal tool compound for preclinical studies aimed at dissecting the role of XOR in chronic kidney disease (CKD) progression. Its validated capacity to reduce serum creatinine and urea nitrogen in a long-term hyperuricemia model, a functional benefit not shared by febuxostat, positions it as a unique probe to differentiate the renoprotective effects arising from urate-lowering versus other XOR-mediated pathways, such as oxidative stress or inflammation [1].

Benchmarking Novel XOR Inhibitors in In Vitro and In Vivo Assays

Due to its equipotent in vitro profile and comparable in vivo urate-lowering efficacy relative to the clinical agent febuxostat, Xanthine oxidoreductase-IN-2 (IVa) serves as an ideal positive control or benchmark standard. Its use ensures assay fidelity and allows for direct, quantitative comparison of new chemical entities (NCEs) against both a research tool (IVa) and a known clinical standard (febuxostat) within the same experimental framework [1].

Structure-Activity Relationship (SAR) Studies Around the 1-Phenylimidazole Chemotype

As the lead compound from a series of 1-phenylimidazole-4-carboxylic acid derivatives, Xanthine oxidoreductase-IN-2 (IVa) is a foundational tool for medicinal chemistry campaigns. It can be used as a starting point for further structural modifications aimed at improving pharmacokinetic properties, exploring alternative binding interactions within the XOR active site, or developing novel bifunctional molecules, given its distinct chemotype from other advanced XOR inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xanthine oxidoreductase-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.